molecular formula C37H50O20 B150279 Jionoside B1 CAS No. 120406-37-3

Jionoside B1

Cat. No. B150279
M. Wt: 814.8 g/mol
InChI Key: FXFHFOSEURHWMO-AQHLZYGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jionoside B1 is a phenylpropanoid isolated from herbs of Eriophyton wallichii . It is a natural product used in disease research fields .


Molecular Structure Analysis

Jionoside B1 has a molecular weight of 814.78 and its chemical formula is C37H50O20 . The structure of Jionoside B1 includes 61 non-H bonds, 14 multiple bonds, 16 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ester (aliphatic), 8 hydroxyl groups, 2 aromatic hydroxyls, 1 primary alcohol, and 7 secondary alcohols .


Physical And Chemical Properties Analysis

Jionoside B1 is a solid substance that is white to off-white in color . It has a solubility of 100 mg/mL in DMSO .

Scientific Research Applications

1. Inhibition of Aldose Reductase

  • Application : Jionoside B1 exhibits obvious inhibition against aldose reductase .
  • Method : The specific experimental procedures and technical details are not provided in the source .
  • Results : The outcomes suggest that Jionoside B1 could be potentially used in the treatment of diseases where the inhibition of aldose reductase is beneficial .

2. Hepato-Protective Activity

  • Application : Jionoside B1 shows hepato-protective activity in H2O2 induced liver injury experiments .
  • Method : The specific experimental procedures and technical details are not provided in the source .
  • Results : The outcomes suggest that Jionoside B1 could be potentially used in the treatment of liver injuries .

3. Immunosuppressive Activity

  • Application : Jionoside B1 has immunosuppressive activity .
  • Method : The specific experimental procedures and technical details are not provided in the source .
  • Results : The outcomes suggest that Jionoside B1 could be potentially used in the treatment of diseases where immunosuppression is beneficial .

4. Repression of Inflammatory Reactions

  • Application : Jionoside B1 is useful for the investigation of the repression of inflammatory reactions .
  • Method : The specific experimental procedures and technical details are not provided in the source .
  • Results : The outcomes suggest that Jionoside B1 could be potentially used in the treatment of diseases where repression of inflammatory reactions is beneficial .

5. Anti-Osteoporotic Activity

  • Application : Jionoside B1 is identified in the aqueous extract of Rehmanniae Radix Preparata (RRP), which attenuates bone loss and improves bone quality in ovariectomized (OVX) rats .
  • Method : OVX rats were treated with RRP aqueous extract for 14 weeks. The serum levels of tartrate-resistant acid phosphatase (TRAP), receptor activator of nuclear factor kappa-Β ligand (RANKL), alkaline phosphatase (ALP), and osteoprotegerin (OPG) were determined by ELISA .
  • Results : Treatment of OVX rats with RRP aqueous extract rebuilt bone homeostasis demonstrated by increasing the levels of OPG as well as decreasing the levels of TRAP, RANKL, and ALP in serum . Furthermore, RRP treatment preserved bone mineral density (BMD) and mechanical strength by increasing cortical bone thickness and epiphyseal thickness as well as improving trabecular distribution in the femurs of OVX rats .

6. Studying Cancer Glucose Metabolism

  • Application : Jionoside B1 can be used in the study of cancer glucose metabolism .
  • Method : The specific experimental procedures and technical details are not provided in the source .
  • Results : The outcomes suggest that Jionoside B1 could be potentially used in the treatment of diseases where the regulation of glucose metabolism is beneficial .

Safety And Hazards

When handling Jionoside B1, it is recommended to ensure adequate ventilation and to handle it in accordance with good industrial hygiene and safety practice . It is also advised to wear self-contained breathing apparatus for firefighting if necessary .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFHFOSEURHWMO-AQHLZYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415192
Record name Jionoside B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jionoside B1

CAS RN

120406-37-3
Record name Jionoside B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120406-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jionoside B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
L Shen, H Chen, Q Zhu, Y Wang, S Wang… - … of Pharmaceutical and …, 2016 - Elsevier
… Compound 15, 26, 27, 29 and 42 were confirmed as jionoside A1, acteoside, jionoside B1, … fragmentation regularity and structural assignments of jionoside B1 were concluded (Fig. S1…
Number of citations: 34 www.sciencedirect.com
VK Thu, NT Thoa, NTT Hien, DTT Hang… - Natural product …, 2022 - Taylor & Francis
… Brachynoside (9), jionoside B1 (10) and jionoside A1 (11) have not been evaluated for α-glucosidase inhibitory activity yet. In the structure–activiy relationship of isolated compounds, …
Number of citations: 5 www.tandfonline.com
MN Li, X Dong, W Gao, XG Liu, R Wang, P Li… - … of Pharmaceutical and …, 2015 - Elsevier
Qi-Fu-Yin (QFY), a classical traditional Chinese medicine formula, is proven to have significant neuroprotective effects by modern pharmacological studies. However, the chemical …
Number of citations: 29 www.sciencedirect.com
X Li, M Zhou, P Shen, J Zhang, C Chu… - Zhongguo Zhong yao …, 2011 - europepmc.org
OBJECTIVE: To study the chemical constituents from the roots of Rehmannia glutinosa. METHOD: The compounds were isolated by various chromatographic methods and identified by …
Number of citations: 22 europepmc.org
YF LIU - Chinese Traditional and Herbal Drugs, 2016 - pesquisa.bvsalud.org
Objective: To investigate the chemical constituents of Rehmannia chingii. Methods: The compounds were isolated from an aqueous extract from the whole plants of R. chingii by a …
Number of citations: 4 pesquisa.bvsalud.org
C Liu, L Wang, R Zhu, H Liu, R Ma, B Chen, L Li… - Osteoporosis …, 2019 - Springer
… Echinacoside, jionoside A1/A2, acetoside, isoacetoside, jionoside B1, and jionoside B2 … A1/A2, acetoside, isoacetoside, jionoside B1, and jionoside B2. Echinacoside was reported to …
Number of citations: 30 link.springer.com
L Liang, J Chen, Z Liu, L Liu… - Chinese Traditional …, 2018 - pesquisa.bvsalud.org
… AIM To establish an HPLC method for the simultaneous content determination of catalpol,acteoside,jionoside B1,martinoside,calycosin-7-O-β-D-glucoside,ononin,calycosin,…
Number of citations: 1 pesquisa.bvsalud.org
Y Zhou - Chinese Traditional Patent Medicine, 2017 - pesquisa.bvsalud.org
… AIM To establish an HPLC method for the simultaneous content determination of catalpol,acteoside,jionoside B1,martynoside,lobetyolin,methylophiopogonanone A and …
Number of citations: 4 pesquisa.bvsalud.org
W Feng, Y Lv, X Zheng, Y Zhang, Y Cao, Y Pei - core.ac.uk
A new megastigmane, rehmamegastigmane (1), together with eighteen known compounds lariciresinol (2), lariciresinol-4′-O-β-D-glucopyranoside (3), hierochin D (4), yemuoside …
Number of citations: 3 core.ac.uk
Z Bu, Q He, R Zhao, CHU Chu, X Li… - 收录本刊的主要检索刊物 …, 2017 - researchgate.net
… The main phenylethanoid gly⁃ cosides are acteoside, isoacteoside, cistanoside A, cistanoside F, purpureaside C, jionoside A1, jionoside B1 and echinacoside [3]. Phenyle⁃ thanoid …
Number of citations: 4 www.researchgate.net

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